1,1,1-Trichloroethane

説明

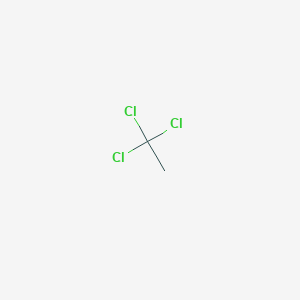

Structure

3D Structure

特性

IUPAC Name |

1,1,1-trichloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl3/c1-2(3,4)5/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOCLXMDMGBRAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl3, Array | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021381 | |

| Record name | 1,1,1-Trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1,1-trichloroethane appears as a colorless liquid with a sweet, pleasant odor. May irritate skin, eyes and mucous membranes. In high concentrations the vapors may have a narcotic effect. Nonflammable, but may decompose and emit toxic chloride fumes if exposed to high temperatures. Used as a solvent., Liquid, Colorless liquid with a mild, chloroform-like odor; [NIOSH] Clear colorless liquid with a sweet odor; [Matheson Tri-Gas MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a sweet, chloroform-like odor., Colorless liquid with a mild, chloroform-like odor. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

165.4 °F at 760 mmHg (NTP, 1992), 74.0 °C, 74 °C, 74.00 °C. @ 760.00 mm Hg, 165 °F | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash point = none, >200 °F | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 1,290 mg/L at 25 °C, Soluble in acetone, benzene, methanol, carbon tetrachloride and ether, Soluble in all common organic solvents and is a very good solvent for fats, paraffins, and other organic compounds., In water, 1,100 mg/L at 25 °C, 1.29 mg/mL at 25 °C, Solubility in water: poor, 0.4% | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.31 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3376 at 20 °C/4 °C, Chlorothene VG Solvent: Freezing Point -36.9 °C; Boiling range at 760 mm Hg 72-88 °C; Density 1.232 g/mL at 20 °C; Specific gravity 1.327 at 20 °C/20 °C, 1.333 at 60 °C/60 °C, 1.320 at 25 °C/25 °C; Heat of vaporization 7.8 kcal/mol at 20 °C, 7.5 kcal/mol at 50 °C, 7.1 kcal/mol at 80 °C (calculated); Dielectric constant at 24 °C 10.0 at 10+3 cps, 7.0 at 10+5 cps, Relative density (water = 1): 1.34, 1.31, 1.34 | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

4.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.63 (Air = 1), Relative vapor density (air = 1): 4.6, 4.6 | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

100 mmHg at 68 °F ; 125 mmHg at 77 °F (NTP, 1992), 124.0 [mmHg], 124 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 13.3, 100 mmHg | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

1,2-Dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, and vinylidene chloride., Chemical was found by gas chromatography to contain 1,2-dichloroethane, 1,1-dichloroethane, chloroform, carbon tetrachloride, trichloroethylene, 1,1,2-trichloroethane, & vinylidene chloride. /1,1,1-trichloroethane/ | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid, Clear liquid at ambient temperature | |

CAS No. |

71-55-6, 25323-89-1 | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylchloroform | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylchloroform | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9367 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/111-trichloroethane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Ethane, 1,1,1-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trichloroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/113C650IR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROETHANES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6475 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-26.5 °F (NTP, 1992), -30 °C, -30.4 °C, -26.5 °F, -23 °F | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1629 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/157 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,1,1-Trichloroethane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041791 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1,1,1-TRICHLOROETHANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0079 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | METHYL CHLOROFORM (1,1,1-TRICHLOROETHANE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/492 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Methyl chloroform | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0404.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,1-Trichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,1,1-trichloroethane (also known as methyl chloroform). The information is presented to support research, scientific analysis, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical Properties

This compound is a colorless, volatile liquid with a characteristic sweet, chloroform-like odor.[1] It is a synthetic chemical that does not occur naturally in the environment.[1] The following tables summarize its key physical properties.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂H₃Cl₃ | [2] |

| Molecular Weight | 133.40 g/mol | [1] |

| Appearance | Colorless liquid | [1][3] |

| Odor | Sweet, chloroform-like | [1] |

| Density | 1.32 g/cm³ | [3] |

| Boiling Point | 74 °C (165 °F; 347 K) | [3] |

| Melting Point | -33 °C (-27 °F; 240 K) | [3] |

| Vapor Pressure | 100 mmHg (13.3 kPa) at 20 °C | [3] |

| Water Solubility | 0.4% (w/v) at 20 °C | [3] |

| log Kₒw (Octanol-Water Partition Coefficient) | 2.49 | [1] |

| Henry's Law Constant | 0.0163 atm·m³/mol at 25 °C | [1] |

Table 2: Thermodynamic and Safety-Related Properties of this compound

| Property | Value | Reference |

| Heat of Vaporization | 32.50 kJ/mol at 25 °C | [1] |

| Surface Tension | 0.02518 N/m at 25 °C | [1] |

| Flash Point | Non-flammable | [1] |

| Autoignition Temperature | 500 °C (932 °F) | [4] |

| Lower Explosive Limit (LEL) | 7.5% | [4] |

| Upper Explosive Limit (UEL) | 12.5% | [4] |

Chemical Properties

This compound is a relatively stable compound but can undergo decomposition under certain conditions. When heated to decomposition, it emits toxic fumes of hydrogen chloride, chlorine, and phosgene.[1] It is corrosive to aluminum and can also react with other metals like magnesium and their alloys.[4] To prevent dehydrochlorination, commercial preparations of this compound are sold with stabilizers.[3]

Chemical Reactions

One notable reaction of this compound is its reaction with silver powder, which results in the formation of 2-butyne.[5]

Degradation Pathways

This compound is subject to both biotic and abiotic degradation in the environment.

Abiotic Degradation: In soil and water, this compound can undergo slow abiotic degradation through two primary pathways: elimination of hydrochloric acid (dehydrochlorination) to form 1,1-dichloroethene, and hydrolysis to form acetic acid.[6][7][8]

Biotic Degradation: Aerobic biodegradation can occur in the presence of methane-oxidizing bacteria.[6] Under anaerobic conditions, it can be reductively dechlorinated.[6] For instance, the ethane-utilizing bacterium Mycobacterium sp. TA27 can co-metabolically degrade this compound.[9][10][11] The primary metabolites in this pathway are 2,2,2-trichloroethanol, trichloroacetic acid, and dichloroacetic acid.[9][10][11]

Experimental Protocols

The following sections detail the methodologies for determining some of the key physical and chemical properties of this compound.

Determination of Boiling Point

The boiling point of this compound can be determined using several standard methods, including the distillation method as outlined in ASTM D1078 .[1][3][4][6][9] This standard is applicable to volatile organic liquids that are chemically stable during distillation and have a boiling range between 30 and 350 °C.[1][6][9]

Methodology (ASTM D1078):

-

Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer are used.

-

Procedure: A 100 mL sample of this compound is placed in the distillation flask. Heat is applied, and the temperature is recorded at which the first drop of distillate falls from the condenser (initial boiling point). The heating is continued, and the temperature is recorded when the last of the liquid evaporates from the bottom of the flask (dry point). The boiling range is the temperature difference between the initial boiling point and the dry point.

-

Data Analysis: The observed temperatures are corrected for barometric pressure.

Alternatively, OECD Guideline 103 describes several methods for boiling point determination, including ebulliometry, dynamic methods, and distillation methods.[10][11][12]

Determination of Vapor Pressure

The vapor pressure of this compound can be measured using a static method as described in OECD Guideline 104 .[13][14][15][16][17]

Methodology (Static Method):

-

Apparatus: A constant temperature bath, an equilibrium cell, and a pressure measuring device (e.g., a manometer) are required.

-

Procedure: A small amount of the this compound sample is introduced into the evacuated equilibrium cell, which is maintained at a constant temperature. The pressure inside the cell is monitored until it reaches a constant value, which is the vapor pressure of the substance at that temperature.

-

Data Analysis: Measurements are taken at various temperatures to establish the vapor pressure curve.

Determination of Water Solubility

The water solubility of this compound can be determined using the flask method as described in OECD Guideline 105 .[2][18][19][20][21][22]

Methodology (Flask Method):

-

Apparatus: A constant temperature bath with a shaking or stirring mechanism, and vessels for equilibration.

-

Procedure: An excess amount of this compound is added to a known volume of water in a vessel. The vessel is then agitated in the constant temperature bath for a sufficient period to reach equilibrium (typically 24 hours). After equilibration, the concentration of this compound in the aqueous phase is determined by a suitable analytical method, such as gas chromatography.

-

Data Analysis: The solubility is reported as the mass of the substance per volume of water.

Analytical Methods for Detection and Quantification

In Water (EPA Method 502.1): This method is a purge-and-trap gas chromatography procedure used for the determination of volatile halogenated organic compounds in drinking water and raw source water.[23]

-

Sample Preparation: An inert gas is bubbled through a water sample, and the volatile compounds are transferred from the aqueous phase to the vapor phase.

-

Analysis: The vapor is trapped on a sorbent column. After purging is complete, the sorbent column is heated and backflushed with an inert gas to desorb the compounds onto a gas chromatographic column. The gas chromatograph is temperature-programmed to separate the analytes, which are then detected with a halide-specific detector.

In Air (NIOSH Method 1003): This method is used for the determination of halogenated hydrocarbons in air.[24][25][26][27][28]

-

Sample Collection: A known volume of air is drawn through a solid sorbent tube (containing coconut shell charcoal) to trap the this compound vapors.

-

Sample Preparation: The charcoal from the tube is transferred to a vial, and the this compound is desorbed with a suitable solvent (e.g., carbon disulfide).

-

Analysis: An aliquot of the desorbed sample is injected into a gas chromatograph equipped with a flame ionization detector (FID) for separation and quantification.

Visualizations

The following diagrams illustrate key pathways related to this compound.

Caption: Industrial production of this compound.

Caption: Biotic degradation by Mycobacterium sp. TA27.

Caption: Abiotic degradation pathways in water.

References

- 1. store.astm.org [store.astm.org]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. ASTM D1078: Distillation Range Measurement of Liquid VOCs - Analytice [analytice.com]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. Abiotic degradation of chlorinated ethanes and ethenes in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. store.astm.org [store.astm.org]

- 7. A this compound-Degrading Anaerobic Mixed Microbial Culture Enhances Biotransformation of Mixtures of Chlorinated Ethenes and Ethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tracking abiotic transformation of this compound to 1,1-dichloroethylene in contaminated groundwater on a national scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 14. laboratuar.com [laboratuar.com]

- 15. consilab.de [consilab.de]

- 16. oecd.org [oecd.org]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 21. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 22. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 23. cdn.who.int [cdn.who.int]

- 24. Hydrocarbons, Halogenated (1003) - Wikisource, the free online library [en.wikisource.org]

- 25. cdc.gov [cdc.gov]

- 26. downloads.regulations.gov [downloads.regulations.gov]

- 27. synectics.net [synectics.net]

- 28. scribd.com [scribd.com]

Synthesis of 1,1,1-Trichloroethane from Vinyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary industrial synthesis pathway for 1,1,1-trichloroethane, also known as methyl chloroform, starting from vinyl chloride. The content herein details the core chemical transformations, reaction conditions, and experimental considerations relevant to professionals in chemical research and development.

Executive Summary

The synthesis of this compound from vinyl chloride is a well-established industrial process that proceeds in two primary stages. The first stage involves the hydrochlorination of vinyl chloride to produce the intermediate, 1,1-dichloroethane (B41102). The subsequent stage involves the free-radical photochlorination of 1,1-dichloroethane to yield the final product, this compound. This guide elucidates the reaction mechanisms, experimental protocols, and key quantitative data associated with this synthetic route. Furthermore, it outlines the purification process for isolating this compound from the reaction mixture.

Synthesis Pathway Overview

The overall synthesis is a two-step process:

-

Step 1: Hydrochlorination of Vinyl Chloride

-

Reaction: CH₂=CHCl + HCl → CH₃CHCl₂

-

Product: 1,1-Dichloroethane

-

-

Step 2: Photochlorination of 1,1-Dichloroethane

-

Reaction: CH₃CHCl₂ + Cl₂ --(UV light)--> CH₃CCl₃ + HCl

-

Product: this compound

-

The hydrogen chloride (HCl) generated as a byproduct in the second step can be recycled and utilized as a reactant in the first step, enhancing the atom economy of the overall process.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Hydrochlorination | Step 2: Photochlorination |

| Reactants | Vinyl Chloride, Hydrogen Chloride | 1,1-Dichloroethane, Chlorine |

| Catalyst | Lewis Acids (e.g., FeCl₃, AlCl₃, ZnCl₂) | None (Initiated by UV light) |

| Reaction Temperature | 20-55 °C[3] | 25-200 °C |

| Pressure | Atmospheric (typically) | Atmospheric (typically) |

| Reaction Phase | Liquid | Gas or Liquid |

| Conversion | High (Specific data not available) | High (Specific data not available) |

| Selectivity | High for 1,1-dichloroethane | Moderate to high for this compound |

| Yield | High (Specific data not available) | 80-90%[1][2] |

| Major Byproducts | Minimal | 1,1,2-Trichloroethane[1][2] |

Detailed Experimental Protocols

Step 1: Synthesis of 1,1-Dichloroethane via Hydrochlorination of Vinyl Chloride

Objective: To convert vinyl chloride to 1,1-dichloroethane through the addition of hydrogen chloride in the presence of a Lewis acid catalyst.

Materials:

-

Vinyl chloride (gas)

-

Hydrogen chloride (gas)

-

Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)

-

A suitable inert solvent (e.g., 1,2-dichloroethane) may be used.

Equipment:

-

A glass-lined or other corrosion-resistant reactor equipped with a gas inlet, a stirrer, a thermometer, and a reflux condenser.

-

Gas flow meters to control the feed rates of vinyl chloride and HCl.

-

A cooling system to maintain the reaction temperature.

Procedure:

-

The reactor is charged with the Lewis acid catalyst (e.g., anhydrous FeCl₃). If a solvent is used, it is added to the reactor at this stage.

-

The reactor is cooled to the desired reaction temperature, typically between 20-50 °C.[1]

-

Vinyl chloride and hydrogen chloride gases are introduced into the reactor at a controlled molar ratio, typically near stoichiometric amounts.

-

The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing and contact with the catalyst.

-

The reaction is exothermic, and the temperature is maintained within the desired range using a cooling jacket or coils.

-

The reaction progress can be monitored by analyzing samples of the liquid phase using gas chromatography (GC) to determine the conversion of vinyl chloride and the formation of 1,1-dichloroethane.

-

Upon completion, the crude 1,1-dichloroethane is separated from the catalyst. This can be achieved by filtration or by quenching the reaction with water and separating the organic layer.

-

The crude product is then purified by distillation to remove any unreacted starting materials or byproducts.

Step 2: Synthesis of this compound via Photochlorination of 1,1-Dichloroethane

Objective: To convert 1,1-dichloroethane to this compound via free-radical chlorination initiated by ultraviolet (UV) light.

Materials:

-

1,1-Dichloroethane

-

Chlorine gas

-

Inert gas (e.g., nitrogen) for purging

Equipment:

-

A photochemical reactor equipped with a UV lamp (e.g., a mercury vapor lamp), a gas inlet, a stirrer (if liquid phase), a thermometer, and a condenser. The reactor should be made of a material that is transparent to the UV wavelength being used (e.g., quartz).

-

Gas flow meters for chlorine and inert gas.

-

A heating/cooling system to control the reaction temperature.

-

A scrubbing system to neutralize unreacted chlorine and the HCl byproduct.

Procedure:

-

The photochemical reactor is charged with purified 1,1-dichloroethane.

-

The system is purged with an inert gas to remove oxygen, which can inhibit free-radical reactions.

-

The 1,1-dichloroethane is brought to the desired reaction temperature.

-

The UV lamp is turned on to initiate the reaction.

-

Chlorine gas is introduced into the reactor at a controlled rate. The molar ratio of chlorine to 1,1-dichloroethane is a critical parameter to control the extent of chlorination and minimize the formation of higher chlorinated byproducts.

-

The reaction mixture is stirred (for liquid-phase reactions) to ensure uniform exposure to UV light and chlorine.

-

The reaction temperature is maintained, as the reaction is exothermic.

-

The reaction progress is monitored by GC analysis of the reaction mixture to determine the concentrations of this compound, unreacted 1,1-dichloroethane, and the primary byproduct, 1,1,2-trichloroethane (B165190).

-

Upon reaching the desired conversion, the chlorine feed and UV lamp are turned off.

-

The reaction mixture is purged with an inert gas to remove any residual chlorine and HCl.

-

The crude product mixture is then subjected to fractional distillation to separate the desired this compound from unreacted 1,1-dichloroethane, the 1,1,2-trichloroethane isomer, and any other byproducts.

Reaction Mechanisms and Signaling Pathways

Hydrochlorination of Vinyl Chloride

The hydrochlorination of vinyl chloride proceeds via an electrophilic addition mechanism. The Lewis acid catalyst polarizes the H-Cl bond, making the hydrogen atom more electrophilic. The pi electrons of the vinyl chloride double bond attack the electrophilic hydrogen, forming a carbocation intermediate. The chloride ion then attacks the carbocation to form 1,1-dichloroethane. The formation of the more stable secondary carbocation is favored over the primary carbocation, leading to the high regioselectivity of this reaction.

Photochlorination of 1,1-Dichloroethane

The photochlorination of 1,1-dichloroethane is a free-radical chain reaction involving three main stages: initiation, propagation, and termination.

-

Initiation: UV light provides the energy to homolytically cleave the Cl-Cl bond, generating two highly reactive chlorine radicals (Cl•).

-

Propagation: A chlorine radical abstracts a hydrogen atom from 1,1-dichloroethane, forming an ethyl radical and HCl. The ethyl radical then reacts with a chlorine molecule to form a trichloroethane product and another chlorine radical, which continues the chain reaction. Abstraction of the hydrogen from the carbon already bearing two chlorine atoms is favored.

-

Termination: The chain reaction is terminated when two radicals combine.

Experimental Workflow and Purification

The overall experimental workflow involves the two synthesis steps followed by a multi-stage purification process to isolate the final product.

The purification of this compound from the crude reaction mixture is typically achieved by fractional distillation.[1][2] A multi-column distillation train is often employed in an industrial setting. The first column is designed to remove the "lights" – low-boiling components such as unreacted gases and HCl. The bottoms from this column are then fed to a second column where the this compound is separated from the "heavies," which include the isomeric byproduct 1,1,2-trichloroethane and any higher chlorinated ethanes. The significant difference in boiling points between this compound (74 °C) and 1,1,2-trichloroethane (114 °C) allows for efficient separation by distillation.

Conclusion

The synthesis of this compound from vinyl chloride is a robust and well-understood industrial process. The two-step pathway involving hydrochlorination followed by photochlorination offers a high-yielding route to the desired product. Careful control of reaction conditions, particularly temperature and reactant ratios, is crucial for maximizing yield and selectivity while minimizing the formation of byproducts. The ability to recycle the HCl byproduct enhances the overall efficiency of the synthesis. The final purification by fractional distillation is a critical step in obtaining high-purity this compound. This guide provides a comprehensive technical foundation for researchers and professionals involved in the synthesis and application of chlorinated hydrocarbons.

References

An In-depth Technical Guide to the Environmental Degradation Pathways of 1,1,1-Trichloroethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of 1,1,1-trichloroethane (1,1,1-TCA), a once widely used industrial solvent and a persistent groundwater contaminant. This document details the abiotic and biotic degradation pathways of 1,1,1-TCA, presenting key quantitative data, detailed experimental protocols for studying its degradation, and visualizations of the core processes.

Introduction

This compound is a synthetic chlorinated hydrocarbon that was extensively used for metal degreasing and as a solvent. Due to its improper disposal and accidental spills, it has become a significant environmental pollutant, frequently detected in soil and groundwater. Understanding the degradation pathways of 1,1,1-TCA is crucial for developing effective remediation strategies for contaminated sites. This guide synthesizes the current scientific understanding of the chemical and biological breakdown of this compound in the environment.

Abiotic Degradation Pathways

Under natural conditions, 1,1,1-TCA can undergo abiotic degradation, primarily through hydrolysis and dehydrochlorination. These reactions can occur without microbial intervention and are influenced by environmental factors such as temperature and pH.

2.1. Hydrolysis and Dehydrochlorination

In aqueous environments, 1,1,1-TCA can be abiotically transformed into 1,1-dichloroethene (1,1-DCE) and acetic acid. The half-life for this transformation is on the order of years, with one study reporting a half-life of greater than 2.8 years. Another study found the half-life to be 1.7 years at 20°C. The rate of these reactions is temperature-dependent.

The primary abiotic degradation pathways are:

-

Dehydrochlorination: Elimination of hydrogen chloride (HCl) to form 1,1-DCE.

-

Hydrolysis: Reaction with water to form acetic acid.

dot

Caption: Abiotic degradation pathways of this compound.

Biotic Degradation Pathways

The biodegradation of 1,1,1-TCA can occur under both anaerobic and aerobic conditions, mediated by various microorganisms. Biotic processes are often more rapid and lead to a wider range of degradation products compared to abiotic reactions.

3.1. Anaerobic Degradation

Under anaerobic conditions, the primary degradation mechanism for 1,1,1-TCA is reductive dechlorination. This process involves the sequential removal of chlorine atoms and is carried out by specific groups of bacteria, notably Dehalobacter species and methanogenic consortia.

The typical anaerobic degradation pathway is as follows:

This compound → 1,1-Dichloroethane (1,1-DCA) → Chloroethane (CA) → Ethane

dot

An In-depth Technical Guide to the Toxicological Profile and Health Effects of 1,1,1-Trichloroethane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,1,1-Trichloroethane (1,1,1-TCE), also known as methyl chloroform, is a synthetic chlorinated hydrocarbon that was widely used as an industrial solvent and in various consumer products. Due to its ozone-depleting properties, its production and use have been significantly curtailed under the Montreal Protocol.[1][2] This guide provides a comprehensive toxicological profile of 1,1,1-TCE, detailing its health effects, mechanisms of toxicity, and toxicokinetics. The primary targets for 1,1,1-TCE toxicity are the central nervous system (CNS), heart, and liver.[3][4] Acute exposure can lead to CNS depression, dizziness, and at high concentrations, unconsciousness and death.[1][5] Chronic exposure has been associated with more persistent neurological effects and potential liver damage.[3][6] The compound is also known to sensitize the myocardium to the arrhythmogenic effects of catecholamines.[7][8] This document synthesizes quantitative toxicological data, outlines key experimental methodologies, and visualizes the primary mechanisms of toxicity to serve as a critical resource for the scientific community.

Physical and Chemical Properties

This compound is a colorless, non-flammable liquid with a sweet, sharp odor.[9] It is a volatile organic compound (VOC) that is slightly soluble in water and readily volatilizes from aquatic environments.[10]

| Property | Value | Reference |

| Chemical Formula | C₂H₃Cl₃ | [1] |

| Molar Mass | 133.40 g/mol | [1] |

| Boiling Point | 74 °C (165 °F; 347 K) | [1] |

| Melting Point | -33 °C (-27 °F; 240 K) | [1] |

| Vapor Pressure | 100 mmHg (20 °C) | [1] |

| Water Solubility | 0.4% (20 °C) | [1] |

| Log Kₒw | 2.49 | [10] |

Toxicokinetics

Absorption

1,1,1-TCE is rapidly and efficiently absorbed following inhalation, oral, and dermal exposure.[11][12]

-

Inhalation: This is the primary route of exposure. The compound is quickly taken up by the lungs, with absorption decreasing as blood and tissue concentrations approach equilibrium.[12][13]

-

Oral: Animal studies indicate rapid and extensive absorption from the gastrointestinal tract.[13]

-

Dermal: Liquid 1,1,1-TCE is readily absorbed through the skin, and the extent of absorption depends on the duration of contact and the surface area exposed.[9]

Distribution

Following absorption, 1,1,1-TCE is distributed throughout the body via the bloodstream, with a preference for tissues with high lipid content, such as adipose tissue and the brain.[12] It can also cross the placental barrier.[12]

Metabolism

A small fraction (less than 10%) of absorbed 1,1,1-TCE is metabolized in the liver by the cytochrome P450 mixed-function oxidase system, primarily CYP2E1.[13][14] The major metabolites are trichloroethanol and trichloroacetic acid, which are then excreted in the urine.[13][15] Minor metabolites, including carbon dioxide and acetylene, are exhaled.[13][15]

Excretion

The vast majority of absorbed 1,1,1-TCE is eliminated unchanged from the body through exhalation.[13] Elimination from the blood is rapid, with 60-80% cleared within two hours after exposure ceases.[9] The metabolites, trichloroethanol and trichloroacetic acid, are primarily excreted in the urine.[13]

Mechanisms of Toxicity

Neurotoxicity

The primary mechanism of 1,1,1-TCE-induced CNS depression is believed to be the potentiation of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[1][11] This action is similar to that of other CNS depressants like benzodiazepines and barbiturates.[6] By enhancing GABAergic inhibition, 1,1,1-TCE reduces neuronal excitability, leading to symptoms of intoxication.[6] There is also evidence suggesting that it may affect voltage-dependent calcium channels and dopaminergic transmission.[6]

Cardiac Toxicity

1,1,1-TCE can induce cardiac arrhythmias, particularly in the presence of elevated levels of catecholamines like adrenaline.[7][8] This phenomenon, known as cardiac sensitization, is thought to result from the disruption of normal cardiac ion channel function.[16] 1,1,1-TCE and similar halogenated hydrocarbons may inhibit cardiac potassium, calcium, and sodium channels, altering the cardiac action potential and increasing the likelihood of arrhythmias.[8][16]

References

- 1. Trichloroethanol potentiation of gamma-aminobutyric acid-activated chloride current in mouse hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Background Information for 1,1-Dichloroethane - Interaction Profile for: this compound, 1,1-Dichloroethane, Trichloroethylene, and Tetrachloroethylene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. A review of potential neurotoxic mechanisms among three chlorinated organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [The use of this compound (methylchloroform) in industrial operations: the neurotoxicity risk] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ecetoc.org [ecetoc.org]

- 8. Ionic mechanisms underlying cardiac toxicity of the organochloride solvent trichloromethane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

- 11. GABAA-positive modulator selective discriminative stimulus effects of this compound vapor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nist.gov [nist.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. tceq.texas.gov [tceq.texas.gov]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

- 16. Mechanisms involved in cardiac sensitization by volatile anesthetics: general applicability to halogenated hydrocarbons? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Industrial Applications of Methyl Chloroform

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroform (B151607), known systematically as 1,1,1-trichloroethane, is a chlorinated hydrocarbon that was once a ubiquitous solvent in a vast array of industrial applications. Its desirable properties, including high solvency for a range of organic materials, non-flammability, and relatively low toxicity compared to other chlorinated solvents like carbon tetrachloride, led to its widespread adoption from the mid-1950s through the early 1990s. This technical guide provides an in-depth review of the historical industrial uses of methyl chloroform, its production and consumption trends, and the analytical methods used for its detection and quantification. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who may encounter this compound in legacy products, environmental samples, or historical literature.

Physical and Chemical Properties